molecular formula C20H18N2O4S2 B2564087 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide CAS No. 941994-03-2

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Cat. No.: B2564087
CAS No.: 941994-03-2
M. Wt: 414.49
InChI Key: JHKRNQFIPKUNQO-UHFFFAOYSA-N
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Description

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a complex organic compound featuring a thiophene ring substituted with phenyl, sulfonyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid, the thiophene ring is functionalized through a series of reactions.

    Amidation: The carboxylic acid group on the thiophene ring is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine, such as 3-(phenylsulfonyl)propanamide.

    Phenyl Substitution: The phenyl group is introduced via a Suzuki coupling reaction, using a phenylboronic acid and a palladium catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfonyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group is particularly interesting for its ability to interact with biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The structural complexity allows for specific interactions with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring provides a planar structure that can intercalate with DNA or interact with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylthiophene-2-carboxamide: Lacks the sulfonyl and propanamido groups, making it less versatile in terms of chemical reactivity.

    2-(Phenylsulfonyl)thiophene-3-carboxamide: Similar but lacks the phenyl group on the thiophene ring, affecting its biological activity.

    3-(Phenylsulfonyl)propanamido derivatives: These compounds share the sulfonyl and amido functionalities but differ in the core structure, leading to different chemical and biological properties.

Uniqueness

5-Phenyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, as well as multiple sites for chemical modification. This makes it a versatile scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c21-19(24)16-13-17(14-7-3-1-4-8-14)27-20(16)22-18(23)11-12-28(25,26)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRNQFIPKUNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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